molecular formula C16H16N2O B11696219 2-[(4-ethoxyphenyl)methyl]-1H-benzimidazole CAS No. 6653-83-4

2-[(4-ethoxyphenyl)methyl]-1H-benzimidazole

Cat. No.: B11696219
CAS No.: 6653-83-4
M. Wt: 252.31 g/mol
InChI Key: NNAQVPUEPHRSKJ-UHFFFAOYSA-N
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Description

2-[(4-ethoxyphenyl)methyl]-1H-benzimidazole is a synthetic compound belonging to the benzimidazole class of chemicals. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-ethoxyphenyl)methyl]-1H-benzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. One common method includes the reaction of o-phenylenediamine with 4-ethoxybenzaldehyde under acidic conditions to form the desired benzimidazole derivative . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-ethoxyphenyl)methyl]-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different pharmacological properties depending on the nature of the substituents.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(4-ethoxyphenyl)methyl]-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may bind to the active site of an enzyme, inhibiting its activity and thereby exerting its biological effects . The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-ethoxyphenyl)methyl]-1H-benzimidazole is unique due to its specific structural features, such as the ethoxyphenyl group, which can influence its pharmacological properties and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

6653-83-4

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

2-[(4-ethoxyphenyl)methyl]-1H-benzimidazole

InChI

InChI=1S/C16H16N2O/c1-2-19-13-9-7-12(8-10-13)11-16-17-14-5-3-4-6-15(14)18-16/h3-10H,2,11H2,1H3,(H,17,18)

InChI Key

NNAQVPUEPHRSKJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2

Origin of Product

United States

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